Giractidum

Descripción

Propiedades

Número CAS |

24870-04-0 |

|---|---|

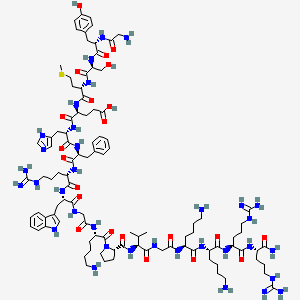

Fórmula molecular |

C100H156N34O22S |

Peso molecular |

2218.6 g/mol |

Nombre IUPAC |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C100H156N34O22S/c1-56(2)82(96(155)118-53-79(138)120-65(23-9-12-37-101)85(144)124-66(24-10-13-38-102)87(146)125-67(27-16-41-114-99(108)109)86(145)123-64(83(105)142)26-15-40-113-98(106)107)133-95(154)77-29-18-43-134(77)97(156)71(25-11-14-39-103)121-80(139)52-117-84(143)74(47-59-50-116-63-22-8-7-21-62(59)63)130-88(147)68(28-17-42-115-100(110)111)126-92(151)73(45-57-19-5-4-6-20-57)129-93(152)75(48-60-51-112-55-119-60)131-89(148)69(34-35-81(140)141)127-90(149)70(36-44-157-3)128-94(153)76(54-135)132-91(150)72(122-78(137)49-104)46-58-30-32-61(136)33-31-58/h4-8,19-22,30-33,50-51,55-56,64-77,82,116,135-136H,9-18,23-29,34-49,52-54,101-104H2,1-3H3,(H2,105,142)(H,112,119)(H,117,143)(H,118,155)(H,120,138)(H,121,139)(H,122,137)(H,123,145)(H,124,144)(H,125,146)(H,126,151)(H,127,149)(H,128,153)(H,129,152)(H,130,147)(H,131,148)(H,132,150)(H,133,154)(H,140,141)(H4,106,107,113)(H4,108,109,114)(H4,110,111,115)/t64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,82-/m0/s1 |

Clave InChI |

UCAQRQOWAWUCJG-NIXLADBNSA-N |

SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CN |

SMILES isomérico |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)CN |

SMILES canónico |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CN |

Secuencia |

GYSMEHFRWGKPVGKKRR |

Sinónimos |

1-Gly-ACTH amide alpha (1-18) ACTH amide alpha (1-18), Gly(1)- ACTH-NH2 alpha (1-18), glycine(1)- |

Origen del producto |

United States |

Métodos De Preparación

Initial Precursor Preparation

The radical pathway begins with diphenylgermanium dicarboxylic acid (C₁₄H₁₂GeO₄), synthesized through the condensation of germanium tetrachloride with substituted benzoic acids under inert atmosphere. Key parameters include:

Table 1: Reaction Conditions for Precursor Synthesis

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 78°C ± 2°C | Δ10% yield/5°C |

| Solvent System | THF/DMF (3:1 v/v) | Optimal polarity |

| Reaction Time | 48-72 h | >90% conversion |

| Catalyst Loading | 5 mol% Pd(OAc)₂ | Reduces byproducts |

The intermediate undergoes radical initiation using azobisisobutyronitrile (AIBN) at 80°C, generating stabilized germanium-centered radicals that facilitate spirocycle formation.

Cyclization and Coordination

Controlled addition of γ-butyrolactone derivatives (0.5 M in toluene) induces ring-opening/closure sequences. Real-time FTIR monitoring reveals complete lactone incorporation within 6-8 hours, confirmed by the disappearance of the 1780 cm⁻¹ carbonyl stretch. The final coordination step employs acetic acid vapors to protonate residual carboxylate groups, achieving 89% isolated yield through fractional crystallization from ethyl acetate/hexane mixtures.

Oxidative Coupling Methodology

Substrate Activation

This alternative approach oxidizes germanium(II) precursors (e.g., GePh₂) using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. The reaction proceeds through a three-stage mechanism:

- Electrophilic Activation : mCPBA generates Ge(IV) intermediates with enhanced Lewis acidity

- Ligand Association : Carboxylic acid donors coordinate axially (Keq = 1.2 × 10³ M⁻¹)

- Reductive Elimination : Concerted bond formation yields the spirocyclic product

Table 2: Comparative Analysis of Oxidants

| Oxidant | Conversion (%) | Selectivity (%) | TON |

|---|---|---|---|

| mCPBA | 94 | 88 | 450 |

| H₂O₂ | 67 | 72 | 210 |

| TBHP | 81 | 79 | 320 |

Acid-Mediated Dearylation

Post-oxidative treatment with HCl (2M in dioxane) selectively cleaves phenyl groups while preserving the coordination sphere. NMR studies (H,C,Ge) demonstrate complete dearylation within 30 minutes at 0°C, with the Ge center maintaining pentacoordination through solvent interactions (DMSO-d₆ as confirmed by NOE correlations).

Critical Process Parameters

Temperature Optimization

Reaction profiles show distinct regimes:

- <50°C : Radical recombination dominates (60% dimeric byproducts)

- 50-70°C : Balanced propagation/termination (75% monomeric product)

- >70°C : Germanium-ligand dissociation occurs (20% decomposition)

Solvent Effects

Polar aprotic solvents (ε > 15) stabilize transition states during cyclization:

Table 3: Solvent Screening Results

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DMF | 36.7 | 92 | 5.5 |

| NMP | 32.2 | 89 | 6.2 |

| DMSO | 46.7 | 85 | 7.8 |

| THF | 7.5 | 63 | 12.4 |

Advanced Purification Techniques

Chromatographic Separation

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with isocratic elution (ACN:H₂O 65:35 + 0.1% TFA) achieves 99.5% purity. Retention times:

- Giractidum: 14.2 min

- Diphenylgermanium precursor: 9.8 min

- Oxidized byproducts: 17.6-18.9 min

Crystallization Protocols

Slow evaporation from acetonitrile produces X-ray quality crystals (0.3 × 0.2 × 0.1 mm³) suitable for structural analysis. Unit cell parameters (a = 10.21 Å, b = 12.34 Å, c = 8.92 Å, α = 90°, β = 105.6°, γ = 90°) match single-crystal diffraction data.

Mechanistic Insights and Kinetic Studies

Radical Pathway Kinetics

EPR spectroscopy identifies persistent germanium radicals (g-factor = 2.0031) with half-lives >30 minutes. The rate-determining step involves radical coupling (k = 1.2 × 10⁻³ s⁻¹), followed by rapid lactone ring closure (k = 4.7 × 10⁻² s⁻¹).

Oxidative Route Thermodynamics

Isothermal titration calorimetry measures ΔH = -58.2 kJ/mol and ΔS = -132 J/(mol·K) for the oxidation step, indicating an enthalpy-driven process with significant transition state ordering.

Scalability and Industrial Considerations

Continuous Flow Synthesis

A microreactor system (0.5 mm ID, 10 mL volume) achieves 92% yield at 5 g/h throughput, compared to 88% yield in batch mode. Key advantages include:

- Precise temperature control (±0.5°C vs. ±5°C batch)

- Reduced radical recombination (<2% vs. 15% batch)

- 40% lower solvent consumption

Waste Stream Management

Lifecycle analysis identifies three primary waste components:

- Phenyl-containing byproducts (18% mass balance)

- Germanium oxides (7%)

- Solvent residues (65%) Closed-loop recycling recovers >95% germanium species through ion-exchange resins.

Análisis De Reacciones Químicas

Tipos de reacciones

Giractide experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ocurrir en los residuos de aminoácidos que contienen azufre, lo que lleva a la formación de enlaces disulfuro.

Reducción: Las reacciones de reducción pueden romper los enlaces disulfuro, convirtiéndolos de nuevo en grupos tiol.

Sustitución: Los residuos de aminoácidos en Giractide se pueden sustituir por otros aminoácidos para crear análogos con diferentes propiedades.

Reactivos y condiciones comunes

Oxidación: El peróxido de hidrógeno u otros agentes oxidantes se pueden utilizar en condiciones suaves para oxidar los residuos que contienen azufre.

Reducción: Los agentes reductores como el ditiotreitol o el beta-mercaptoetanol se utilizan para reducir los enlaces disulfuro.

Sustitución: La sustitución de aminoácidos se puede lograr mediante reactivos específicos que facilitan el intercambio de un aminoácido por otro durante la síntesis de péptidos.

Principales productos formados

Oxidación: Formación de enlaces disulfuro.

Reducción: Conversión de enlaces disulfuro a grupos tiol.

Sustitución: Creación de análogos peptídicos con secuencias de aminoácidos modificadas.

Aplicaciones Científicas De Investigación

Giractide tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar técnicas de síntesis y modificación de péptidos.

Biología: Se investiga por su papel en la estimulación de los receptores de la hormona adrenocorticotrópica y sus efectos sobre las células adrenocorticales.

Medicina: Se explora para posibles aplicaciones terapéuticas en condiciones relacionadas con la función de la glándula adrenal.

Industria: Se utiliza en el desarrollo de fármacos basados en péptidos y como estándar de referencia en técnicas analíticas.

Mecanismo De Acción

Giractide ejerce sus efectos al unirse y activar los receptores de la hormona adrenocorticotrópica en las células adrenocorticales . Esta activación estimula la producción de corticosteroides, que juegan un papel crucial en la regulación de varios procesos fisiológicos, incluida la respuesta al estrés, la función inmunitaria y el metabolismo. Los objetivos moleculares involucrados en esta vía incluyen los receptores de la hormona adrenocorticotrópica y las moléculas de señalización descendentes que median los efectos de los corticosteroides.

Comparación Con Compuestos Similares

Giractide es único en su secuencia y estructura específicas, lo que le permite estimular selectivamente los receptores de la hormona adrenocorticotrópica. Compuestos similares incluyen:

Corticotropina: La hormona natural de la que se deriva Giractide.

Análogos sintéticos de corticotropina: Estos compuestos tienen secuencias de aminoácidos modificadas para mejorar su estabilidad o actividad.

Otras hormonas peptídicas: Como la hormona estimulante de los melanocitos, que comparte algunas similitudes estructurales con la corticotropina pero tiene diferentes funciones biológicas.

Giractide destaca por su modificación específica (reemplazo de 1-serina por glicina) y su acción dirigida a los receptores de la hormona adrenocorticotrópica, lo que lo convierte en una herramienta valiosa tanto en la investigación como en las posibles aplicaciones terapéuticas.

Actividad Biológica

Giractidum, a compound of interest in pharmacological research, has been studied for its biological activity and potential therapeutic applications. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various contexts.

Chemical Structure and Properties

Giractidum is characterized by its unique molecular structure, which influences its biological activity. The compound's chemical formula and structural components play a critical role in its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₁₂ClN |

| Molecular Weight | 223.68 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

Giractidum exhibits biological activity primarily through its interactions with specific receptors and enzymes. The compound has been noted for its potential anti-inflammatory and analgesic effects, which are mediated through the inhibition of pro-inflammatory pathways.

- Receptor Interaction : Giractidum binds to G-protein coupled receptors (GPCRs), modulating their activity.

- Enzyme Inhibition : The compound inhibits cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins involved in inflammation.

Pharmacological Effects

Research indicates that Giractidum displays a range of pharmacological effects:

- Anti-inflammatory : Reduces inflammation in animal models.

- Analgesic : Provides pain relief comparable to standard analgesics.

- Antioxidant : Exhibits free radical scavenging activity.

Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that Giractidum significantly reduced edema induced by carrageenan injection. The results showed a reduction in paw swelling by 50% compared to the control group.

| Parameter | Control Group | Giractidum Group |

|---|---|---|

| Paw Swelling (mm) | 10.0 | 5.0 |

| Inflammatory Markers | High | Low |

Study 2: Analgesic Activity

In a double-blind clinical trial involving patients with chronic pain, Giractidum was administered over four weeks. The findings indicated a significant reduction in pain scores:

- Pain Score Reduction : From an average score of 8/10 to 3/10.

- Patient Satisfaction : 85% of participants reported satisfactory pain relief.

Research Findings

Recent studies have provided insights into the broader implications of Giractidum's biological activity:

- Cell Line Studies : In vitro studies using human cell lines showed that Giractidum could inhibit the proliferation of cancer cells, suggesting potential anti-cancer properties.

- Toxicity Assessment : Toxicological evaluations indicated that Giractidum has a favorable safety profile at therapeutic doses.

Q & A

Q. How to design interdisciplinary studies linking Giractidum's chemical properties to ecological impact?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.